Cas no 2941-58-4 (2-Bromo-6-methoxy-1,3-benzothiazole)
2-Bromo-6-methoxy-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-methoxybenzothiazole
- 2-bromo-6-methoxy-1,3-benzothiazole
- 2-bromo-6-methoxybenzo[d]thiazole
- Benzothiazole,2-bromo-6-methoxy-
- 2-bromo-6-methyloxybenzothiazole
- Benzothiazole,2-bromo-6-methoxy
- 2-Bromo-6-(methyloxy)-1,3-benzothiazole
- Benzothiazole, 2-bromo-6-methoxy-
- 2-bromo-6-methoxy-benzothiazole
- PubChem17252
- KSC495G5J
- BEN169
- YNONWDJSSPJFBQ-UHFFFAOYSA-N
- BCP19004
- FCH1389177
- LS40639
- BC004213
- EN001606
- SY031010
- OR3
- 2-Bromo-6-Methoxy Benzothiazole
- MFCD08459026
- CS-M0621
- AKOS015898861
- 2941-58-4
- FS-2188
- DTXSID00459135
- J-508474
- FT-0649732
- SCHEMBL299010
- EN300-385147
- A5486
- AM20040114
- DB-020696
- 881-762-9
- 2-Bromo-6-methoxy-1,3-benzothiazole
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- MDL: MFCD08459026
- Inchi: 1S/C8H6BrNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3
- InChI Key: YNONWDJSSPJFBQ-UHFFFAOYSA-N
- SMILES: BrC1=NC2C=CC(=CC=2S1)OC
Computed Properties
- Exact Mass: 242.93500
- Monoisotopic Mass: 242.93535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 50.4
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.667
- Boiling Point: 335.399°C at 760 mmHg
- Flash Point: 156.644°C
- Refractive Index: 1.674
- PSA: 50.36000
- LogP: 3.06740
2-Bromo-6-methoxy-1,3-benzothiazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
2-Bromo-6-methoxy-1,3-benzothiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-6-methoxy-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 54544-1/G |
2-BROMO-6-METHOXYBENZOTHIAZOLE |
2941-58-4 | 97% | 1g |
$41 | 2023-09-17 | |
| AstaTech | 54544-5/G |
2-BROMO-6-METHOXYBENZOTHIAZOLE |
2941-58-4 | 97% | 5g |
$83 | 2023-09-17 | |
| AstaTech | 54544-25/G |
2-BROMO-6-METHOXYBENZOTHIAZOLE |
2941-58-4 | 97% | 25/G |
$159 | 2022-06-02 | |
| Chemenu | CM153007-25g |
2-Bromo-6-methoxybenzothiazole |
2941-58-4 | 95% | 25g |
$184 | 2021-08-05 | |
| Chemenu | CM153007-100g |
2-Bromo-6-methoxybenzothiazole |
2941-58-4 | 95% | 100g |
$505 | 2021-08-05 | |
| Fluorochem | 037004-1g |
2-Bromo-6-methoxybenzothiazole |
2941-58-4 | 97% | 1g |
£12.00 | 2022-03-01 | |
| Fluorochem | 037004-5g |
2-Bromo-6-methoxybenzothiazole |
2941-58-4 | 97% | 5g |
£44.00 | 2022-03-01 | |
| Fluorochem | 037004-10g |
2-Bromo-6-methoxybenzothiazole |
2941-58-4 | 97% | 10g |
£86.00 | 2022-03-01 | |
| TRC | B696618-100mg |
2-Bromo-6-methoxy-1,3-benzothiazole |
2941-58-4 | 100mg |
$ 64.00 | 2023-09-08 | ||
| TRC | B696618-250mg |
2-Bromo-6-methoxy-1,3-benzothiazole |
2941-58-4 | 250mg |
$ 75.00 | 2023-09-08 |
2-Bromo-6-methoxy-1,3-benzothiazole Suppliers
2-Bromo-6-methoxy-1,3-benzothiazole Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-Bromo-6-methoxy-1,3-benzothiazole
2-Bromo-6-methoxy-1,3-benzothiazole: A Comprehensive Overview
The compound with CAS No. 2941-58-4, commonly referred to as 2-Bromo-6-methoxy-1,3-benzothiazole, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which includes a benzothiazole ring system substituted with a bromine atom at the 2-position and a methoxy group at the 6-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block for various applications.
Recent studies have highlighted the potential of 2-Bromo-6-methoxy-1,3-benzothiazole in the development of advanced materials. Researchers have explored its role as a precursor for synthesizing functional polymers and organic semiconductors. For instance, the bromine substituent at the 2-position facilitates nucleophilic aromatic substitution reactions, enabling the incorporation of diverse functional groups into the benzothiazole framework. This versatility has led to its use in creating materials with tailored electronic properties, such as high electron mobility and thermal stability.
In the pharmaceutical industry, 2-Bromo-6-methoxy-1,3-benzothiazole has been investigated as a lead compound for drug discovery. The methoxy group at the 6-position contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes. This property makes it a promising candidate for designing drugs targeting various therapeutic areas, including cancer and neurodegenerative diseases. Recent research has demonstrated that derivatives of this compound exhibit potent anti-proliferative activity against cancer cell lines, suggesting its potential as an anti-cancer agent.
The synthesis of 2-Bromo-6-methoxy-1,3-benzothiazole involves a multi-step process that typically begins with the preparation of 1,3-benzothiazole derivatives. The introduction of substituents at specific positions on the benzothiazole ring requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For example, microwave-assisted synthesis has been employed to accelerate reaction times while minimizing side reactions.
From an environmental perspective, understanding the fate and behavior of 2-Bromo-6-methoxy-1,3-benzothiazole in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to evaluate its persistence in different environmental compartments and its potential toxicity to aquatic organisms.
In conclusion, 2-Bromo-6-methoxy-1,3-benzothiazole is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing materials science and drug discovery. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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